molecular formula C15H19NO3 B050288 3-(hydroxymethyl)-8a-methyl-2-phenylhexahydro-5H-[1,3]oxazolo[3,2-a]pyridin-5-one CAS No. 116950-01-7

3-(hydroxymethyl)-8a-methyl-2-phenylhexahydro-5H-[1,3]oxazolo[3,2-a]pyridin-5-one

Cat. No.: B050288
CAS No.: 116950-01-7
M. Wt: 261.32 g/mol
InChI Key: HMPLCFQDHIGQMF-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-(hydroxymethyl)-8a-methyl-2-phenyl-3,6,7,8-tetrahydro-2H-[1,3]oxazolo[3,2-a]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-15-9-5-8-13(18)16(15)12(10-17)14(19-15)11-6-3-2-4-7-11/h2-4,6-7,12,14,17H,5,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPLCFQDHIGQMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(=O)N1C(C(O2)C3=CC=CC=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116950-01-7
Record name [2S-(2α ,3β ,8aβ )]-(+)-Hexahydro-3-(hydroxymethyl)-8a-methyl-2-phenyl-5H-oxazolo[3,2-a]pyridin-5-one
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Biological Activity

3-(Hydroxymethyl)-8a-methyl-2-phenylhexahydro-5H-[1,3]oxazolo[3,2-a]pyridin-5-one, with the CAS number 116950-01-7, is a chiral amino alcohol that has garnered attention for its potential biological activities. This compound is characterized by its complex bicyclic structure and is noted for its pharmacological properties, particularly in the context of anti-inflammatory and neuroprotective effects. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Molecular Structure

The molecular formula of this compound is C₁₅H₁₉NO₃, with a molecular weight of approximately 261.32 g/mol. The structure includes a hexahydro oxazolo-pyridine core, which contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₉NO₃
Molecular Weight261.32 g/mol
CAS Number116950-01-7
Chiral CenterYes

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory activities. For instance, studies have shown that related compounds can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in inflammatory responses.

In a study focused on similar oxazolo-pyridine derivatives, it was found that these compounds inhibited prostaglandin E2 synthesis in mouse peritoneal macrophages with an IC50 value of approximately 1.1 µM . This suggests potential therapeutic applications in treating inflammatory conditions.

Neuroprotective Effects

The neuroprotective properties of this compound are also noteworthy. Research has indicated that derivatives of oxazolo-pyridine may protect neuronal cells from oxidative stress and apoptosis. In vitro studies have demonstrated that these compounds can reduce cell death in neuronal cultures subjected to oxidative stress .

Case Studies

  • Topical Application for Inflammation : A case study involving a related compound demonstrated its effectiveness in reducing inflammation when applied topically in models of skin inflammation induced by arachidonic acid. The study reported significant reductions in leukotriene levels associated with inflammation .
  • Neuroprotection in Animal Models : Another study evaluated the neuroprotective effects of similar oxazolo-pyridine compounds in rodent models of neurodegenerative diseases. Results indicated improved cognitive function and reduced markers of neuronal damage following treatment with these compounds .

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in inflammatory pathways, such as COX and LOX.
  • Antioxidant Activity : It may also exhibit antioxidant properties that help mitigate oxidative stress in neuronal tissues.

Table: Summary of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryCOX/LOX inhibition
NeuroprotectionReduces oxidative stress
Topical inflammation reliefDecreases leukotriene levels

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Hexahydrooxazolo[3,2-a]pyridine Derivatives

(a) (3R,6S,8aS)-(-)-6-Methyl-3-phenylhexahydrooxazolo[3,2-a]pyridin-5-one
  • Key Differences : Lacks the hydroxymethyl group at position 3 and has an additional methyl group at position 4.
  • Synthesis: Cyclocondensation of amino alcohols with keto esters, similar to the target compound .
  • Applications : Intermediate in synthesizing indolizidine alkaloids (e.g., (+)-209B) .
  • Yield : 73%, comparable to the target compound’s synthesis efficiency .
(b) (3R,5S,8aR)-3-Phenylhexahydro-5H-[1,3]oxazolo[3,2-a]pyridine-5-carbonitrile
  • Key Differences: Replaces the hydroxymethyl and lactam carbonyl with a cyano group.
  • Safety Profile : Classified with hazard code R22 (harmful if swallowed), suggesting higher toxicity than the hydroxymethyl analog .

Oxazolo-Quinolinium Salts

  • Example: 1-Bromomethyl-5,7,9-trimethyl-1,2-dihydro[1,3]oxazolo[3,2-a]quinolinium iododibromide
  • Key Differences: Fused quinoline core instead of pyridine, with bromomethyl and trimethyl substituents.
  • Synthesis: Halogenocyclization of 2-allyloxyquinolines, differing from the target compound’s cyclocondensation route .
  • Applications: Primarily studied for structural novelty rather than biological activity .

Thiazolo[3,2-a]pyrimidin-5-one Derivatives

  • Example: 7-[(4-Fluorophenoxy)methyl]-3-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]-2-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one
  • Key Differences: Thiazole replaces oxazole; pyrimidine replaces pyridine. Contains fluorophenoxy and cyclopropyl groups.
  • Biological Activity : Demonstrated anticonvulsant effects in rodent models, unlike the target compound .
  • Molecular Weight : ~380 g/mol (higher than the target compound due to additional substituents) .

Furo-Oxazolo-Pyrimidine Derivatives

  • Example : Methyl (2R,3R,3aR,9aS)-3-hydroxy-2-(hydroxymethyl)-6-oxo-2,3,3a,9a-tetrahydro-6H-furo[2',3':4,5][1,3]oxazolo[3,2-a]pyrimidine-8-carboxylate
  • Key Differences : Incorporates a fused furan ring and ester functionalization.
  • Synthesis : Multi-step process involving boronic acid coupling and chromatography, contrasting with the target compound’s one-pot synthesis .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Synthesis Yield (%) Biological Activity Reference
Target Compound Oxazolo[3,2-a]pyridine 3-(Hydroxymethyl), 8a-methyl, phenyl 261.3 73 Synthetic intermediate
(3R,6S,8aS)-6-Methyl analog Oxazolo[3,2-a]pyridine 6-Methyl, phenyl 245.3 73 Alkaloid synthesis
Oxazolo-quinolinium salt Oxazolo[3,2-a]quinoline Bromomethyl, trimethyl ~450 N/A Structural studies
Thiazolo[3,2-a]pyrimidin-5-one derivative Thiazolo[3,2-a]pyrimidine Fluorophenoxy, cyclopropyl ~380 52–70 Anticonvulsant
Furo-oxazolo-pyrimidine ester Furo-oxazolo-pyrimidine Hydroxymethyl, ester ~310 52 Not reported

Key Findings and Insights

Structural Influence on Function: The hydroxymethyl group in the target compound enhances polarity, making it suitable for chiral synthesis, while cyano or thiazole substituents alter toxicity and bioactivity .

Synthetic Efficiency: Cyclocondensation methods (73% yield) outperform multi-step halogenocyclization or cross-coupling reactions (52–70% yields) .

Biological Relevance :

  • Thiazolo derivatives exhibit anticonvulsant properties, whereas the target compound is primarily a synthetic intermediate, highlighting the role of heteroatoms in bioactivity .

Q & A

Q. Q1. What are the established synthetic routes for 3-(hydroxymethyl)-8a-methyl-2-phenylhexahydro-5H-[1,3]oxazolo[3,2-a]pyridin-5-one, and how do reaction conditions influence yield and stereochemical outcomes?

Methodological Answer: The compound is synthesized via chiral bicyclic lactam intermediates. A documented procedure involves cyclocondensation of (1S,2S)-(+)-2-amino-1-phenyl-1,3-propanediol with appropriate ketones or aldehydes under acidic catalysis. Key steps include:

  • Chiral Control : Use of tetrabutylammonium dihydrogen phosphate (5574-97-0) to stabilize intermediates and enhance enantiomeric excess .
  • Temperature Sensitivity : Reactions conducted at 0–5°C minimize side-product formation, while higher temperatures (>25°C) reduce stereoselectivity.
  • Yield Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields >90% purity. Reported yields range from 65–78% depending on substituent steric effects .

Q. Q2. What spectroscopic and chromatographic methods are recommended for characterizing this compound’s purity and stereochemistry?

Methodological Answer:

  • NMR Analysis : 1H and 13C NMR (CDCl3 or DMSO-d6) resolve stereochemical features. Key signals include:
    • Oxazoline Proton : δ 4.2–4.5 ppm (multiplet, integration 1H) .
    • Hydroxymethyl Group : δ 3.7 ppm (doublet, J = 6.2 Hz) .
  • HRMS Validation : Use ESI-TOF to confirm molecular ion [M+H]+ at m/z 272.1645 (calc.) vs. 272.1643 (obs.) .
  • Chiral HPLC : Employ a Chiralpak AD-H column (hexane/isopropanol, 90:10) to verify enantiopurity (ee >95%) .

Advanced Research Questions

Q. Q3. How can researchers reconcile discrepancies in reported bioactivity data for this compound across different pharmacological assays?

Methodological Answer: Contradictions often arise from assay-specific variables:

  • Cellular vs. Enzymatic Assays : Differences in membrane permeability (e.g., logP = 1.8) may reduce cellular uptake compared to direct enzyme targeting .
  • Buffer pH Effects : Activity against proteases varies at pH 6.5 (ammonium acetate buffer) vs. pH 7.4 (physiological buffer), suggesting pH-dependent binding .
  • Statistical Design : Apply split-plot randomized block designs (as in ) to control for inter-lab variability. Use ANOVA to isolate assay-specific factors .

Q. Q4. What experimental strategies are suitable for evaluating the environmental fate of this compound, particularly its persistence in aquatic systems?

Methodological Answer: Adapt methodologies from long-term environmental studies (e.g., Project INCHEMBIOL):

  • Abiotic Degradation : Conduct hydrolysis studies at pH 4–9 (25–50°C) with LC-MS monitoring. Half-life estimates range from 14–30 days at pH 7 .
  • Biotic Transformation : Use OECD 301F respirometry to assess microbial degradation in activated sludge. Correlate with BOD5/COD ratios .
  • Ecotoxicity : Test Daphnia magna acute toxicity (48h EC50) and algal growth inhibition (72h IC50) to establish risk quotients .

Q. Q5. How can computational modeling complement experimental studies in elucidating the compound’s mechanism of action against target enzymes?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2). Key residues: Arg120 and Tyr355 form H-bonds with the hydroxymethyl group .
  • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability. RMSD <2.0 Å indicates stable docking .
  • QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with IC50 values to guide structural optimization .

Q. Q6. What are the critical considerations for ensuring the compound’s stability in long-term storage under varying laboratory conditions?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation. Room temperature storage reduces purity by 15% over 6 months .
  • Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the oxazoline ring. Purity drops by 20% at >60% relative humidity .
  • Solvent Compatibility : Dissolve in anhydrous DMSO for aliquots; avoid aqueous buffers for long-term storage .

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